molecular formula C46H87NO13 B1164822 N-Hexadecanoyl-lactosylceramide

N-Hexadecanoyl-lactosylceramide

Cat. No.: B1164822
M. Wt: 862
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexadecanoyl-lactosylceramide (d18:1/16:0), also known as LacCer(d18:1/16:0), is a specific lactosylceramide species with a defined C16:0 (palmitic acid) acyl chain. This glycosphingolipid is a pivotal intermediate in the biosynthesis of complex glycosphingolipids, including gangliosides and globosides, serving as a crucial metabolic precursor in cellular pathways . In research, it is recognized for its role as a bioactive lipid second messenger, influencing key cellular processes. It localizes to sphingolipid and cholesterol-enriched microdomains, often referred to as "lipid rafts," where it contributes to membrane structure and function . Studies show that this specific LacCer species engages in distinct signaling pathways, activating enzymes such as NADPH Oxidase to generate reactive oxygen species (ROS) and triggering a cascade that can lead to a pro-inflammatory and pro-proliferative cellular state . Furthermore, its interactions with cholesterol in model membranes significantly modulate lateral membrane packing and elasticity, which is fundamental to understanding the biophysical properties of membrane rafts . Research applications for this compound include the study of cell adhesion, angiogenesis, inflammation, and the pathophysiology of atherosclerosis and lysosomal storage diseases . It is also a critical reagent for investigating signal transduction mechanisms, having been shown to recruit and activate specific Protein Kinase C isoforms (PKCα/ε) and phospholipase A2, leading to the production of pro-inflammatory mediators . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C46H87NO13

Molecular Weight

862

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C16:0-Lactosylceramide;  N-Palmitoyl-lactosylceramide

Origin of Product

United States

Scientific Research Applications

Role in Cellular Signaling and Inflammation

Lactosylceramide is implicated in several signaling pathways that regulate inflammation and cell proliferation. Research indicates that lactosylceramide can mediate inflammatory responses through pathways involving reactive oxygen species and various kinases such as JNK and ERK. For instance, studies have shown that lactosylceramide enhances the expression of adhesion molecules like ICAM-1, which are crucial for leukocyte recruitment during inflammation . This suggests that targeting lactosylceramide synthesis or signaling pathways could be a viable strategy for managing inflammatory diseases such as atherosclerosis and inflammatory bowel disease.

Mitochondrial Dysfunction in Diabetes

Lactosylceramide has been identified as a significant factor contributing to mitochondrial dysfunction, particularly in diabetic conditions. Elevated levels of lactosylceramide have been linked to impaired mitochondrial respiration and calcium retention in diabetic hearts. This dysfunction may lead to increased susceptibility to cardiac complications associated with diabetes . Therefore, lactosylceramide metabolism presents a promising target for therapeutic strategies aimed at restoring mitochondrial function and improving cardiac health in diabetic patients.

Cancer Research

Lactosylceramide's role in cell proliferation has garnered attention in cancer research. It has been observed that lactosylceramide can promote the proliferation of certain cancer cell types by activating oncogenic signaling pathways . Inhibiting lactosylceramide synthesis may offer a novel approach for cancer therapies, particularly for cancers characterized by aberrant cell growth.

Neurodegenerative Diseases

The involvement of lactosylceramide in neuroinflammation suggests its potential relevance in neurodegenerative diseases like Alzheimer's disease. Studies indicate that lactosylceramide may influence amyloid-beta aggregation, a hallmark of Alzheimer's pathology . Thus, modulating lactosylceramide levels could provide insights into therapeutic avenues for neurodegeneration.

Case Studies and Research Findings

StudyFindings
Lactosylceramide and Cardiovascular Disease Elevated levels of lactosylceramide correlated with arterial stiffness and vascular dysfunction in mice fed a high-fat diet, indicating its potential as a biomarker for cardiovascular risk .
Mitochondrial Dysfunction in Type 1 Diabetes Lactosylceramide was shown to suppress mitochondrial respiration significantly, highlighting its role in the metabolic dysregulation observed in diabetic conditions .
Inflammatory Response Modulation Lactosylceramide was found to enhance the recruitment of immune cells during inflammation, suggesting its involvement in inflammatory diseases like rheumatoid arthritis and multiple sclerosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between N-Hexadecanoyl-lactosylceramide and related glycosphingolipids:

Compound Name Acyl Chain Modifications Molecular Weight Source/Synthesis Key Biological Role(s) Solubility
This compound C16:0 None 862 Semisynthetic (bovine) Precursor for gangliosides, signaling Chloroform/methanol/water (2:1:0.1)
Lactosylceramides (natural) Variable Natural acyl chains (e.g., C18:0, C24:0) ~800–900 Biological membranes Cell adhesion, pathogen recognition Similar to semisynthetic analogs
N-Dodecanoyl-lactosylceramide C12:0 Shorter acyl chain ~750–800* Synthetic Membrane fluidity studies Chloroform/methanol
N-Hexadecanoyl-D3-lactosylceramide C16:0 Deuterated acyl chain 865 Synthetic Isotopic labeling for metabolic tracking Chloroform/methanol
Lyso-Lactosylceramide None Lacks acyl chain ~600–650* Synthetic/enzymatic Signaling in apoptosis Aqueous buffers
N-Glycinated-lactosylsphingosine None Glycine-modified sphingosine 681 Synthetic Study of lysosomal storage disorders DMSO/water

*Estimated based on structural analogs.

Key Observations:
  • Acyl Chain Length: The C16:0 acyl chain in this compound enhances membrane integration compared to shorter-chain analogs (e.g., C12:0), influencing lipid raft formation and protein interactions .
  • Deuterated Analogs: N-Hexadecanoyl-D3-lactosylceramide serves as an internal standard in mass spectrometry, enabling precise quantification of endogenous lactosylceramides in metabolic studies .
  • Lyso-Forms : Lyso-lactosylceramide, lacking the acyl chain, exhibits altered solubility and participates in apoptotic signaling rather than structural membrane roles .
Role in Signaling Pathways
  • This compound activates NADPH oxidase in immune cells, a mechanism shared with natural lactosylceramides but with higher reproducibility due to its defined structure .
Metabolic and Disease Studies
  • Deuterated analogs (e.g., N-Hexadecanoyl-D3-lactosylceramide) are critical for tracking glycosphingolipid turnover in Fabry disease and Niemann-Pick disorders .
  • Natural lactosylceramides with very-long-chain acyl groups (e.g., C24:0) accumulate in Gaucher disease, whereas semisynthetic C16:0 analogs are used to study substrate reduction therapies .
Comparative Stability
  • This compound’s saturated acyl chain improves oxidative stability over unsaturated analogs, making it preferable for long-term experiments .

Q & A

Q. What methodologies are recommended for structural identification of N-Hexadecanoyl-lactosylceramide in lipidomics studies?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational. For NMR, analyze characteristic proton signals for the hexadecanoyl chain (δ 0.8–1.3 ppm) and lactosyl headgroup (δ 3.5–5.5 ppm). MS should employ electrospray ionization (ESI) in positive-ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts, with fragmentation patterns confirming acyl chain length and glycosidic linkages. High-resolution MS (HRMS) resolves isotopic peaks for accurate mass determination .

Q. How are metabolic pathways of this compound typically mapped in vitro?

Radiolabeled precursors (e.g., ¹⁴C-palmitate) are incorporated into cultured cells, followed by lipid extraction and thin-layer chromatography (TLC) to track metabolite formation. Enzymatic assays using β-glucosidase or galactosidase inhibitors help identify rate-limiting steps. Dawson (1972) demonstrated this approach to elucidate ceramide glycosylation pathways .

Q. What analytical techniques are used to quantify this compound in biological samples?

Normal-phase HPLC coupled with evaporative light scattering detection (ELSD) provides semi-quantitative data, while liquid chromatography-tandem MS (LC-MS/MS) offers high sensitivity. Internal standards (e.g., deuterated analogs) correct for matrix effects. Gong et al. (2004) validated this method for lipid raft studies .

Advanced Research Questions

Q. How does this compound modulate lipid raft dynamics in cell signaling?

Advanced fluorescence resonance energy transfer (FRET) and super-resolution microscopy are used to visualize its spatial organization in rafts. Gong et al. (2004) reported that its saturated acyl chain promotes raft stability, enhancing pro-inflammatory signaling in macrophages. Contrastingly, unsaturated analogs disrupt raft integrity .

Q. What experimental designs address contradictions in its role in immune responses?

Pannu et al. (2005) observed immunosuppressive effects via TGF-β upregulation, while other studies link it to NF-κB activation. To resolve this, use cell-type-specific knockdown models (e.g., siRNA targeting lactosylceramide synthases) and measure cytokine profiles under varying lipid concentrations. Meta-analyses of transcriptomic datasets can identify context-dependent pathways .

Q. What technical challenges arise in synthesizing this compound with high purity?

The lactosyl headgroup’s stereochemistry requires enzymatic synthesis (e.g., galactosyltransferases) or solid-phase methods to avoid side products. Reverse-phase HPLC with C18 columns and isopropanol/water gradients achieves >95% purity. Contaminants like sphingomyelin must be excluded via preparatory TLC .

Q. How can researchers optimize experimental reproducibility in studies of its pro-apoptotic effects?

Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference) and use lipid:BSA complexes for uniform delivery. Include controls with scrambled acyl chains (e.g., C18:0 analogs) to isolate chain-length-specific effects. Document protocols using guidelines from experimental design literature .

Q. What computational models integrate this compound into sphingolipid metabolic networks?

Systems biology tools like COPASI simulate flux balance analysis, incorporating kinetic parameters from enzymatic assays (e.g., Kₐ for glucosylceramide synthase). Calibrate models with LC-MS/MS time-course data to predict metabolite accumulation under genetic or pharmacological perturbations .

Q. How do researchers validate its interaction with membrane receptors like TLR4?

Surface plasmon resonance (SPR) measures binding kinetics (KD, kon/koff). Co-immunoprecipitation in detergent-resistant membranes confirms colocalization. Functional assays (e.g., luciferase reporters for TLR4 activity) establish causality. Cross-reference findings with lipidomics datasets to rule out indirect effects .

Q. What strategies mitigate batch-to-batch variability in cell-based assays?

Implement quality control (QC) metrics: pre-screen lipid stocks via MALDI-TOF MS and normalize biological replicates using housekeeping lipids (e.g., cholesterol). Use factorial experimental designs to statistically isolate variability sources .

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